1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
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Overview
Description
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C12H12BrNS and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Nonlinear Optical Properties : Thiophene-2-aldazine Schiff base derivatives, including compounds with bromothiophenic structures, exhibit third-order nonlinear behavior, essential for optical limiting applications (Ghazzali et al., 2007).
- Palladium-Catalyzed Hydrolysis : Schiff bases like (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine show potential in palladium-catalyzed hydrolysis reactions, relevant in organic synthesis (Ahmad et al., 2019).
Biological and Medicinal Applications
- Antimicrobial and Anticancer Activity : Schiff base derivatives, including those with a bromothiophenyl moiety, show promising antimicrobial and anticancer activities (M et al., 2022).
Chemical Properties and Reactivity
- Suzuki Cross-Coupling Reactions : Imines with bromothiophenyl groups are valuable in Suzuki cross-coupling reactions, crucial for creating diverse organic compounds (Rizwan et al., 2018).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : Pyrazoline derivatives with bromothiophenyl groups can be synthesized using green chemistry approaches, showcasing an eco-friendly aspect of chemical synthesis (Thirunarayanan et al., 2013).
Advanced Material Applications
- Catalytic Applications : Complexes involving bromothiophenyl methanamine derivatives have been explored for their catalytic applications, including palladium-catalyzed reactions (Roffe et al., 2016).
Experimental Chemistry Education
- Chemistry Experiment Design : Compounds with bromothiophenyl groups can be used in undergraduate chemistry experiments, enhancing students' interest and skills in scientific research (Min, 2015).
Safety and Hazards
Future Directions
The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of a variety of imine derivatives . Imines are an important class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound is involved in the Suzuki cross-coupling reaction, which is a key step in the synthesis of various imine derivatives . This reaction is a crucial part of many biochemical pathways, particularly those involved in the synthesis of biologically and industrially active compounds .
Pharmacokinetics
The compound’s role in the synthesis of various imine derivatives suggests that its bioavailability may be influenced by the properties of these derivatives .
Result of Action
The result of the compound’s action is the formation of a variety of imine derivatives via the Suzuki cross-coupling reaction . These derivatives have a wide range of electron-donating and withdrawing functional groups, indicating that the compound’s action results in significant molecular diversity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the Suzuki cross-coupling reaction . .
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-02-6 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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